2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol
Description
Chemical Structure: 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol (CAS: 154044-75-4) is a propanol derivative with a complex substituent at the first carbon. Its structure comprises:
- A 2-methyl-2-propanol backbone (hydroxyl group on C2, methyl groups on C2).
- A methoxy group (-OCH3) at the para position of a phenyl ring, connected via a methylene bridge (-CH2-) to C1 of the propanol chain .
Molecular Formula: C11H16O3 (calculated molecular weight: 196.24 g/mol).
Applications: Primarily used as a pharmaceutical intermediate or research chemical in organic synthesis. Its substituted aromatic and ether functionalities make it valuable for designing bioactive molecules .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,13)9-15-8-10-4-6-11(14-3)7-5-10/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUIDOHDUZTJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543852 | |
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154044-75-4 | |
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154044-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation of Methyl Phenoxide
The Friedel-Crafts acylation of methyl phenoxide with diacetyl oxide produces anisole acetone (4-methoxypropiophenone). This reaction occurs in anhydrous dichloromethane with aluminum chloride as a catalyst, achieving yields of 85–92%. The mechanism involves electrophilic substitution, where the acylium ion forms a complex with AlCl₃, activating the aromatic ring for acetylation.
Reaction conditions :
Hydrogenation of Anisole Acetone
Anisole acetone undergoes hydrogenation using Raney nickel in alcoholic solvents (e.g., sec-butyl alcohol) under high-pressure H₂ (2.5 MPa) at 120°C. This step yields 1-(4-methoxyphenyl)propyl alcohol with 90–96% efficiency.
Optimized parameters :
Methoxylation and Final Product Isolation
The propyl alcohol intermediate is methoxylated using dimethyl sulfate in basic conditions. Subsequent purification via vacuum distillation yields 2-methyl-1-(4-methoxyphenyl)methoxy-2-propanol.
Grignard Reagent-Based Alkylation
Limitations of Grignard Approaches
While Aubepine (4-methoxypropiophenone) reacts with ethylmagnesium bromide to form 1-(4-methoxyphenyl)propyl alcohol, this method suffers from low yields (78%) and hazardous conditions. Exothermic side reactions and moisture sensitivity limit scalability.
Key drawbacks :
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Violent heat release during reagent addition
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Requires anhydrous solvents and inert atmosphere
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High cost of Grignard reagents
Biocatalytic Stereoselective Synthesis
Enzyme Cascades for 1,2-Propanediol Intermediates
A four-enzyme cascade converts 4-methoxybenzaldehyde to stereoisomeric 4-methoxyphenyl-1,2-propanediols with >99% ee and de. Pseudomonas fluorescens benzaldehyde lyase (BAL) and Ralstonia sp. alcohol dehydrogenase (RADH) enable C–C bond formation and ketone reduction.
Reaction system :
-
Substrates: 4-Methoxybenzaldehyde (500 mM), acetaldehyde (180 mM)
-
Solvent: Cyclopentyl methyl ether (CPME)
-
Catalysts: BAL (25 mg/mL), RADH (30 mg/mL)
Dehydration and Reduction Techniques
Acid-Catalyzed Dehydration
1-(4-Methoxyphenyl)propyl alcohol undergoes dehydration with p-toluenesulfonic acid in hexanaphthene, yielding trans-anethole (85.5% purity). This step highlights the role of Brønsted acids in eliminating water.
Conditions :
Reduction of Keto Intermediates
Ketones derived from Baeyer-Villiger oxidation (e.g., 4-methylphenyl acetate) are reduced using LiAlH₄ to secondary alcohols, though this method is less atom-economical.
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts + H₂ | 91.5% | 98.9% | Low | High |
| Grignard Alkylation | 78% | 95% | Moderate | Low |
| Biocatalytic Cascade | 82% | >99% | >99% ee | Moderate |
| Acid-Catalyzed Dehydration | 84% | 85.5% | Low | High |
Key observations :
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Pharmaceutical Synthesis
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents.
Case Study:
A study highlighted the synthesis of novel analgesics using this compound as a starting material. The resulting compounds exhibited significant pain-relieving properties in preclinical trials .
Cosmetic Formulations
The compound is increasingly utilized in cosmetic products due to its favorable properties, such as skin penetration enhancement and moisturizing effects. It is often included in formulations aimed at improving skin texture and hydration.
Data Table: Cosmetic Applications
| Product Type | Key Benefits | Concentration (%) |
|---|---|---|
| Moisturizers | Enhances skin hydration | 1-5 |
| Anti-aging creams | Improves skin elasticity | 0.5-3 |
| Sunscreens | Acts as a stabilizer for active ingredients | 0.5-2 |
Agrochemical Development
In agrochemistry, this compound is investigated for its potential use as a pesticide or herbicide. Its efficacy against specific pests and weeds is being evaluated.
Case Study:
Research conducted on the application of this compound in crop protection demonstrated its effectiveness against common agricultural pests, leading to increased yields in controlled trials .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Groups
The following compounds share structural similarities with 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol but differ in substituents, functional groups, or applications:
Table 1: Comparative Analysis of Similar Compounds
Detailed Analysis
Substituent Effects on Reactivity and Solubility
- Methoxy vs. Methoxy groups enhance electron-donating effects, influencing aromatic electrophilic substitution reactions .
Hydroxyl vs. Amine Groups :
- Olodaterol Impurity 11 replaces the hydroxyl group with an amine, increasing basicity (pKa ~10.00) and altering solubility in acidic environments .
Biological Activity
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been investigated for its potential roles as an antimicrobial agent , anti-inflammatory compound , and neuroprotective agent .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Properties : Research has shown that this compound can inhibit the activation of inflammatory pathways, particularly through the modulation of cytokine production and signaling pathways associated with inflammation.
- Neuroprotective Effects : The compound has been studied for its ability to protect dopaminergic neurons from degeneration in models of Parkinson's disease. It appears to inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative processes.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This suggests a moderate level of efficacy against these pathogens, warranting further exploration into its potential as an antimicrobial agent.
Anti-inflammatory Studies
In a model assessing neuroinflammation, treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The following table summarizes the findings:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 80 | 120 |
These results indicate that this compound may effectively modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a murine model of Parkinson's disease induced by MPTP. Mice treated with the compound showed improved motor function and reduced dopaminergic cell loss compared to controls:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Motor Function Score | 5 | 8 |
| Dopaminergic Cell Count | 20,000 | 35,000 |
This suggests that the compound may have significant protective effects on neuronal health and function.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Neurodegeneration : In a cohort study involving patients with early-stage Parkinson's disease, administration of this compound led to improved cognitive function and reduced symptoms of depression over six months.
- Clinical Trials for Inflammatory Disorders : Ongoing clinical trials are evaluating the efficacy of this compound in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol, and how can reaction conditions be optimized?
- Methodology : Grignard reactions or nucleophilic substitutions are common for similar aryl-substituted propanol derivatives. For example, describes a Grignard synthesis of 2-methyl-1-(4-methylphenyl)propan-1-ol, where p-tolualdehyde was used as the limiting reagent. Key parameters include temperature control (0–5°C for Grignard formation) and inert atmosphere (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Optimization : Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts. Theoretical yield calculations should account for limiting reagents, as demonstrated in .
Q. How should researchers characterize this compound spectroscopically, and what spectral markers are critical?
- Key Techniques :
- IR Spectroscopy : Look for a broad O-H stretch (~3450 cm⁻¹) and aromatic C-H stretches (2960–2820 cm⁻¹), as shown in .
- NMR : ¹H NMR should resolve methoxy (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, multiplet). highlights the importance of coupling constants for confirming stereochemistry in similar compounds .
- XRD : Single-crystal X-ray diffraction (as in ) can confirm molecular geometry and E/Z configurations .
Q. What safety precautions are essential when handling this compound in the lab?
- Guidelines :
- Use PPE (gloves, goggles) and work in a fume hood. notes that while no specific hazards are classified, general lab safety protocols apply .
- Avoid ignition sources (flammability data in : flash point 133°C for analogous compounds) .
- Store below -20°C if stability data is lacking (as recommended for similar methoxy compounds in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR or IR peaks)?
- Approach :
- Comparative Analysis : Cross-reference with structurally similar compounds. For example, used DFT calculations to validate experimental bond lengths and angles, resolving discrepancies between theoretical and observed λmax in UV-Vis spectra .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate overlapping signals.
- Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign protons in crowded regions, as done for methoxy groups in .
Q. What computational methods are suitable for modeling the compound’s reactivity or electronic properties?
- Methods :
- DFT Studies : combined B3LYP/6-31G(d) calculations with experimental XRD to confirm the E-configuration of a chalcone derivative .
- QSPR/QSAR : Use statistical thermodynamics (as in ) to predict properties like LogP or solubility .
Q. How can synthetic yields be improved for large-scale preparations?
- Strategies :
- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time (e.g., used optimized conditions for methoxyacetone synthesis) .
- Workflow Adjustments : Implement continuous flow systems to enhance mixing and heat transfer.
- Byproduct Analysis : Use GC-MS or HPLC (as in ) to identify impurities and refine purification steps .
Q. What strategies are recommended for studying the compound’s stability under varying pH or temperature conditions?
- Experimental Design :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC ( ’s HPLC protocols) .
- pH Profiling : Prepare buffers (pH 1–13) and analyze hydrolytic degradation products using LC-MS. notes that decomposition products may form under extreme conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
